

An In-depth Technical Guide to the Structure of 5'-Guanylic Acid

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Compound of Interest

Compound Name: 5'-Guanylic acid

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Introduction

5'-Guanylic acid, also known as guanosine monophosphate (GMP), is a pivotal nucleotide with multifaceted roles in cellular metabolism, signaling, and as a fundamental building block of ribonucleic acid (RNA).[1] Its structure, a composite of a purine base, a pentose sugar, and a phosphate group, underpins its diverse biological functions and makes it a molecule of significant interest in various fields of research, including drug development. This technical guide provides a comprehensive overview of the molecular architecture of **5'-guanylic acid**, supported by quantitative data, experimental protocols, and structural visualizations.

Core Molecular Structure

5'-Guanylic acid is a ribonucleotide composed of three distinct chemical moieties:

- Guanine: A purine nucleobase.
- Ribose: A five-carbon sugar (a pentose).
- Phosphate Group: Esterified to the 5'-hydroxyl group of the ribose sugar.

The systematic IUPAC name for **5'-Guanylic acid** is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5'-Guanylic acid** is presented in the table below.

Property	Value
Chemical Formula	C ₁₀ H ₁₄ N ₅ O ₈ P
Molecular Weight	363.22 g/mol
CAS Number	85-32-5
Appearance	White to off-white crystalline powder
Solubility	Slightly soluble in water

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in **5'-guanylic acid** is crucial for its biological activity. The following tables provide a summary of bond lengths and angles for the guanosine portion of the molecule, derived from crystallographic studies. These values provide a foundational understanding of the molecule's geometry.

Bond Lengths of Guanosine

Bond	Length (Å)
N9 - C8	1.373
N9 - C4	1.379
C8 - N7	1.309
N7 - C5	1.391
C5 - C6	1.416
C5 - C4	1.374
C6 - N1	1.393
C6 - O6	1.248
N1 - C2	1.372
C2 - N3	1.328
C2 - N2	1.340
N3 - C4	1.352
N9 - C1'	1.467
C1' - C2'	1.529
C1' - O4'	1.414
C2' - C3'	1.526
C3' - C4'	1.522
C3' - O3'	1.423
C4' - O4'	1.452
C4' - C5'	1.513
C5' - O5'	1.431

Bond Angles of Guanosine

Angle	Degrees (°)
C4 - N9 - C8	104.2
N9 - C8 - N7	113.1
C8 - N7 - C5	104.9
N7 - C5 - C6	129.2
N7 - C5 - C4	111.4
C6 - C5 - C4	119.4
C5 - C6 - N1	111.7
C5 - C6 - O6	129.1
N1 - C6 - O6	119.2
C6 - N1 - C2	125.1
N1 - C2 - N3	123.3
N1 - C2 - N2	116.9
N3 - C2 - N2	119.8
C2 - N3 - C4	112.9
N3 - C4 - N9	126.9
N3 - C4 - C5	128.7
N9 - C4 - C5	104.4
C8 - N9 - C1'	126.9
C4 - N9 - C1'	128.9
N9 - C1' - C2'	114.1
N9 - C1' - O4'	108.9
C2' - C1' - O4'	109.6
C1' - C2' - C3'	101.9

C2' - C3' - C4'	102.3
C2' - C3' - O3'	112.5
C4' - C3' - O3'	111.9
C3' - C4' - O4'	105.7
C3' - C4' - C5'	115.3
O4' - C4' - C5'	109.1
C4' - C5' - O5'	110.5
C1' - O4' - C4'	109.5

Structural Visualization

The following diagram illustrates the chemical structure of **5'-Guanylic acid**, generated using the DOT language.

Caption: Chemical structure of 5'-Guanylic acid.

Experimental Protocols

The synthesis, purification, and analysis of **5'-guanylic acid** are critical for its study and application. The following sections outline generalized experimental protocols for these procedures.

Synthesis of 5'-Guanylic Acid

A common method for the synthesis of **5'-guanylic acid** is through the phosphorylation of guanosine. This can be achieved via chemical or enzymatic methods.

Enzymatic Phosphorylation Protocol:

- **Enzyme Source Preparation:** Cultivate a microorganism known to possess nucleoside phosphotransferase activity, such as species from the genera *Flavobacterium* or *Serratia*. Harvest the cells by centrifugation and prepare a cell suspension or a cell-free extract.

- **Reaction Mixture:** Prepare a reaction buffer (e.g., acetate buffer, pH 4.0-5.0). Add guanosine as the phosphate acceptor and a suitable phosphate donor, such as p-nitrophenyl phosphate.
- **Incubation:** Add the enzyme preparation to the reaction mixture and incubate at an optimal temperature (typically 37-50°C) with gentle agitation.
- **Monitoring:** Monitor the progress of the reaction by periodically taking aliquots and analyzing the formation of **5'-guanylic acid** using techniques like High-Performance Liquid Chromatography (HPLC).
- **Termination:** Once the reaction reaches completion, terminate it by heat inactivation of the enzyme or by adding a denaturing agent.

Purification of 5'-Guanylic Acid

Purification is essential to isolate **5'-guanylic acid** from the reaction mixture.

Ion-Exchange Chromatography Protocol:

- **Sample Preparation:** Centrifuge the reaction mixture to remove cells and other insoluble materials. The supernatant contains the crude **5'-guanylic acid**.
- **Column Equilibration:** Equilibrate a strong anion-exchange chromatography column with a low-concentration buffer (e.g., Tris-HCl, pH 7.5).
- **Sample Loading:** Load the crude supernatant onto the equilibrated column.
- **Washing:** Wash the column with the equilibration buffer to remove unbound impurities.
- **Elution:** Elute the bound **5'-guanylic acid** using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
- **Fraction Collection and Analysis:** Collect fractions and analyze them for the presence of **5'-guanylic acid** using UV spectroscopy (at 260 nm) or HPLC.
- **Desalting and Lyophilization:** Pool the fractions containing pure **5'-guanylic acid**, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and then lyophilize to obtain

the purified solid product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:**
 - Sample Preparation: Dissolve 5-10 mg of purified **5'-guanylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).
 - Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key signals include those for the H8 proton of the guanine base and the protons of the ribose sugar.
- **³¹P NMR:**
 - Sample Preparation: Prepare the sample as for ¹H NMR.
 - Data Acquisition: Acquire the ³¹P NMR spectrum. A single peak corresponding to the phosphate group is expected. The chemical shift provides information about the chemical environment of the phosphorus atom.

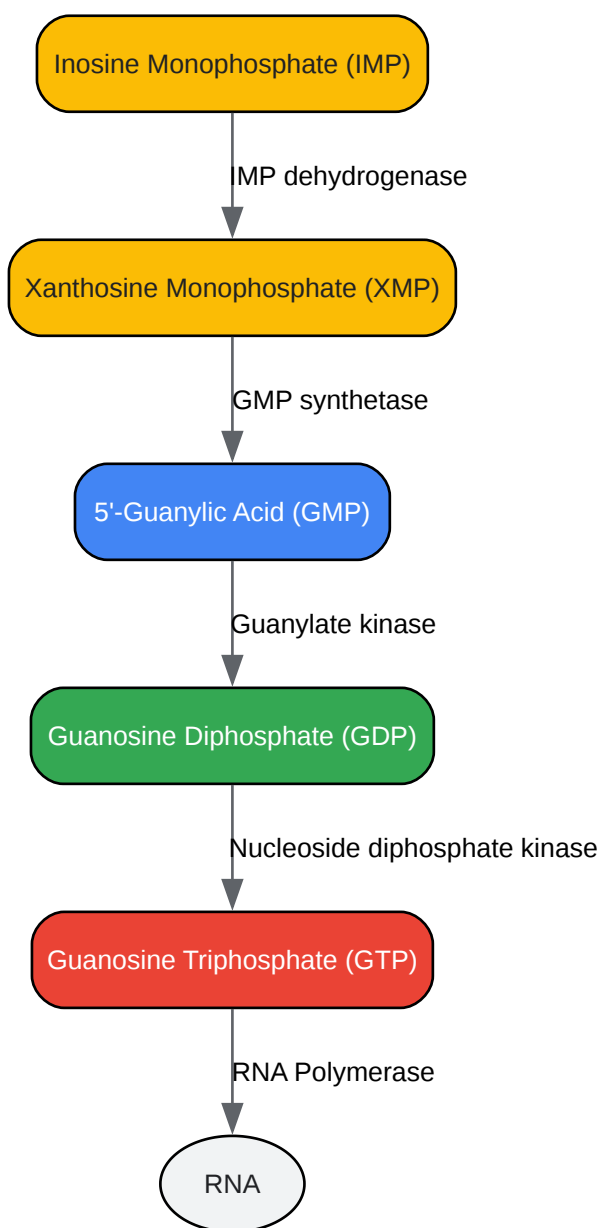
Mass Spectrometry (MS):

- **Electrospray Ionization (ESI) - MS/MS:**
 - Sample Preparation: Prepare a dilute solution of **5'-guanylic acid** (e.g., 1-10 μM) in a solvent compatible with ESI, such as a mixture of water and acetonitrile with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
 - Data Acquisition: Infuse the sample into the ESI source. Acquire the full scan mass spectrum to determine the mass-to-charge ratio (*m/z*) of the molecular ion ([*M-H*]⁻ or [*M+H*]⁺).
 - Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the structure.

Key fragmentation pathways often involve the cleavage of the glycosidic bond (releasing the guanine base) and fragmentation of the ribose and phosphate moieties.

Signaling Pathways and Logical Relationships

The diagram below illustrates the central role of **5'-guanylic acid (GMP)** in nucleotide metabolism, showing its relationship with its precursor, inosine monophosphate (IMP), and its conversion to guanosine diphosphate (GDP) and guanosine triphosphate (GTP).



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Caption: Simplified metabolic pathway involving **5'-Guanylic acid**.

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References

- 1. GB938322A - A process for the production of 5-guanylic acid - Google Patents [patents.google.com]
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